molecular formula C22H20F3N5O3S B2737422 N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 888435-41-4

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2737422
CAS No.: 888435-41-4
M. Wt: 491.49
InChI Key: KEBKTPHLTBASOB-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,6-dihydropyrimidin-5-yl core substituted with a thioether-linked 2,4-dimethylphenylacetamide group and a 4-(trifluoromethyl)benzamide moiety. The pyrimidinone ring system is a pharmacophoric motif often associated with biological activity, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c1-11-3-8-15(12(2)9-11)27-16(31)10-34-21-29-18(26)17(20(33)30-21)28-19(32)13-4-6-14(7-5-13)22(23,24)25/h3-9H,10H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBKTPHLTBASOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a complex compound that belongs to the class of pyrimidine derivatives. Pyrimidines and their analogs have been extensively studied due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article aims to summarize the biological activities associated with this specific compound, highlighting its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F3N5O3SC_{19}H_{20}F_{3}N_{5}O_{3}S, with a molecular weight of approximately 433.45 g/mol. The structure includes a pyrimidine core with various substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrimidine moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. The compound may share similar properties due to its structural characteristics.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget PathogenActivityReference
BrodiprimStaphylococcus aureusEffective
TrimethoprimEscherichia coliEffective
N-(4-amino-...Various (hypothetical)Not yet testedCurrent Study

Antitumor Activity

Pyrimidine derivatives have been widely studied for their antitumor potential. Some studies suggest that modifications in the pyrimidine structure can enhance anticancer activity by targeting specific pathways involved in tumor growth.

Case Study: Antitumor Efficacy

In vitro studies conducted on various pyrimidine analogs demonstrated that certain modifications led to increased cytotoxicity against cancer cell lines. For example, derivatives similar to N-(4-amino...) were tested against CCRF-CEM leukemia cells, revealing varying degrees of efficacy based on structural variations.

Table 2: Antitumor Activity of Pyrimidine Derivatives

Compound NameCancer Cell LineIC50 (µg/mL)Reference
Compound ACCRF-CEM6.7
Compound BMCF-7>20
N-(4-amino-...)HypotheticalNot yet testedCurrent Study

The biological activity of the compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrimidines act as inhibitors of key enzymes involved in nucleic acid synthesis.
  • Interaction with DNA/RNA : Some derivatives can intercalate into DNA or RNA structures, disrupting replication and transcription processes.
  • Targeting Cellular Signaling Pathways : Modifications in the structure may allow for selective targeting of signaling pathways associated with cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

The target compound’s 1,6-dihydropyrimidin-5-yl core distinguishes it from structurally related heterocycles:

  • Triazole derivatives (e.g., compounds [7–9] in ): Feature a 1,2,4-triazole ring with sulfonyl and difluorophenyl substituents. These compounds exhibit tautomerism (thione vs. thiol forms), unlike the pyrimidinone core of the target compound .
  • Thieno[2,3-d]pyrimidin derivatives (e.g., compound 8b in ): Contain a fused thiophene-pyrimidine system, enhancing π-stacking interactions. The trifluoromethyl phenoxy group in 8b contrasts with the target’s benzamide substituent .
  • Pyrazolo[3,4-d]pyrimidin derivatives (e.g., Example 53 in ): Incorporate a pyrazole ring fused to pyrimidine, with fluoro-substituted chromenone groups. These lack the thioether linkage present in the target compound .

Substituent Effects

  • 4-(Trifluoromethyl)benzamide: This group is shared with compound 8b (), where it contributes to enhanced lipophilicity and metabolic resistance compared to non-fluorinated analogues .
  • 2,4-Dimethylphenylaminoacetamide: The alkylated thioether group is analogous to S-alkylated triazoles (), which stabilize the thione tautomer and influence bioavailability .

Spectroscopic and Analytical Comparisons

Infrared Spectroscopy (IR)

  • Target Compound : Expected C=O stretches (amide I) at ~1680 cm⁻¹ and N-H stretches (amide A/B) at 3150–3319 cm⁻¹. The absence of a C=S stretch (~1250 cm⁻¹) differentiates it from triazole thiones .
  • Triazole Derivatives : Exhibit C=S stretches at 1247–1255 cm⁻¹ and lack C=O bands after cyclization .
  • Thieno[2,3-d]pyrimidin Derivatives: Show C=O stretches at 1680 cm⁻¹ (amide) and aromatic C-H stretches at ~3050 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • Aromatic Protons : The target’s 4-(trifluoromethyl)benzamide group is expected to show deshielded protons at δ 7.8–8.1 ppm (cf. compound 8b: δ 7.2–8.1 ppm) .
  • Pyrimidinone Protons: The NH and CH groups in the dihydropyrimidinone ring likely resonate at δ 6.5–7.5 ppm, similar to pyrimidinyl protons in Example 53 () .

Mass Spectrometry (MS)

  • Target Compound : Predicted molecular ion [M+H]⁺ at ~520–550 Da. Analogous compounds (e.g., Example 53, [M+H]⁺ = 589.1) show fragmentation patterns dominated by loss of the trifluoromethyl group and amide cleavage .
  • Molecular Networking : The target’s MS/MS profile would cluster with benzamide-containing analogues (cosine score >0.8) based on shared fragmentation pathways .

Data Tables

Table 1: Structural Comparison of Analogous Compounds

Compound Core Structure Key Substituents Reference
Target Compound 1,6-Dihydropyrimidin-5-yl 4-(Trifluoromethyl)benzamide, thioether -
Triazole [7–9] 1,2,4-Triazole Sulfonyl, difluorophenyl
Thieno[2,3-d]pyrimidin 8b Thieno-pyrimidine 4-(Trifluoromethyl)phenoxy, methoxy
Example 53 Pyrazolo[3,4-d]pyrimidin Fluoro-chromenone

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) NMR Shifts (δ, ppm) MS [M+H]⁺
Target Compound ~1680 (C=O), ~3200 (N-H) 7.8–8.1 (CF₃-benzamide) ~530 (calc)
Triazole [7–9] 1247–1255 (C=S) 7.5–8.0 (aromatic) -
Thieno[2,3-d]pyrimidin 8b 1680 (C=O), 3050 (C-H) 7.2–8.1 (aromatic) 452.4
Example 53 - - 589.1

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Amide bond formation : Reacting carboxylic acid derivatives (e.g., benzoyl chloride) with amines under basic conditions (e.g., potassium carbonate) .
  • Thioether linkage : Coupling thiol-containing intermediates with halogenated pyrimidines using solvents like dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (40–60°C) .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the final product .
  • Key Variables : pH (7–9), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • X-ray Crystallography : Optional for confirming 3D structure in crystalline form .

Q. How can researchers ensure compound stability during storage?

  • Methodological Answer :
  • Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Q. What are the primary functional groups influencing reactivity?

  • Methodological Answer :
  • Pyrimidinone core : Susceptible to nucleophilic attack at the carbonyl group .
  • Trifluoromethyl benzamide : Enhances metabolic stability and lipophilicity .
  • Thioether bridge : Prone to oxidation; requires stabilization with antioxidants (e.g., BHT) in solution .

Q. Which solvents and reagents are incompatible with this compound?

  • Methodological Answer :
  • Avoid : Strong acids/bases (risk of pyrimidine ring cleavage) .
  • Incompatible Solvents : Protic solvents (e.g., methanol) may induce precipitation; use DMF or acetonitrile for solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :
  • Modify Substituents : Replace the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Docking Studies : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) and validate via mutagenesis .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs using Schrödinger Suite .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
  • Metabolic Stability Testing : Compare hepatic microsomal half-lives across species (human vs. murine) .
  • Data Normalization : Express IC₅₀ values relative to reference inhibitors (e.g., staurosporine for kinases) .

Q. What strategies improve synthetic yield without compromising purity?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd/C or CuI for coupling reactions to reduce byproducts .
  • Microwave-Assisted Synthesis : Shorten reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .
  • In-line Analytics : Employ FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How to design a mechanistic study for its proposed enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Western Blotting : Validate downstream signaling effects (e.g., phosphorylation inhibition) in cellular models .

Q. What computational methods predict metabolite formation?

  • Methodological Answer :
  • In Silico Tools : Use GLORYx or SyGMa to simulate Phase I/II metabolism .
  • MD Simulations : GROMACS for assessing stability of metabolite-enzyme complexes .
  • LC-MS/MS Validation : Compare predicted metabolites with experimental data from hepatocyte incubations .

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